1-Azaspiro[3.3]heptane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-29-4 | |
| Record name | 1-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the 1 Azaspiro 3.3 Heptane Core and Its Functionalized Derivatives
Seminal Strategies for Constructing the 1-Azaspiro[3.3]heptane System
The construction of the strained spirocyclic core of 1-azaspiro[3.3]heptane has been achieved through several key synthetic strategies, including cycloaddition reactions and intramolecular cyclizations. These methods provide access to the fundamental scaffold, which can then be further elaborated.
[2+2] Cycloaddition Reactions in Azaspiro[3.3]heptane Synthesis
A cornerstone in the synthesis of the 1-azaspiro[3.3]heptane system is the thermal [2+2] cycloaddition reaction. A prominent example involves the reaction of an exocyclic alkene with an isocyanate to form a spirocyclic β-lactam intermediate.
A key development in this area is the thermal [2+2] cycloaddition between methylenecyclobutane (B73084) and chlorosulfonyl isocyanate (Graf's isocyanate). This reaction efficiently produces a spirocyclic β-lactam, which serves as a crucial precursor to the 1-azaspiro[3.3]heptane core. The subsequent reduction of this strained β-lactam ring is typically achieved using a powerful reducing agent such as alane (AlH₃), which selectively reduces the amide carbonyl without cleaving the four-membered rings. nih.govrsc.org This two-step process provides a reliable and scalable route to the parent 1-azaspiro[3.3]heptane hydrochloride.
Table 1: Key Steps in the Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition
| Step | Reactants | Reagents | Product | Notes |
| 1. [2+2] Cycloaddition | Methylenecyclobutane | Chlorosulfonyl isocyanate (ClO₂S-NCO) | Spirocyclic β-lactam | Thermal reaction. |
| 2. Reduction | Spirocyclic β-lactam | Alane (AlH₃) | 1-Azaspiro[3.3]heptane | Selective reduction of the lactam. |
Ring-Closing Reactions and Intramolecular Cyclizations
Intramolecular cyclization is another critical strategy for the formation of the 1-azaspiro[3.3]heptane framework. These reactions typically involve the formation of one of the azetidine (B1206935) rings in the final step of a synthetic sequence.
A notable application of this strategy is seen in the synthesis of chiral 1-substituted 2-azaspiro[3.3]heptanes. In this approach, a key step is the intramolecular nucleophilic substitution of a tosylate by an amino group. This ring-closing reaction forms the second four-membered ring of the spirocycle. The precursor for this cyclization is generated through a multi-step process, highlighting how intramolecular cyclization can be integrated into a longer synthetic route to afford complex derivatives.
Stereoselective and Enantioselective Approaches to Chiral 1-Azaspiro[3.3]heptanes
The development of stereoselective and enantioselective methods is paramount for accessing chiral 1-azaspiro[3.3]heptane derivatives, which are of significant interest in medicinal chemistry. Asymmetric addition strategies have proven to be particularly effective in this regard.
A highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been developed, which relies on the addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine (Davis-Ellman's imine). This key step establishes the stereochemistry of the final product. The subsequent synthetic sequence involves the reduction of the ester group to a primary alcohol, followed by tosylation and an intramolecular nucleophilic substitution to form the second azetidine ring. This three-step procedure is efficient, with reported yields of up to 90% and high diastereoselectivity, with diastereomeric ratios reaching up to 98:2.
Table 2: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes
| Step | Description | Reagents | Diastereomeric Ratio (dr) | Overall Yield |
| 1 | Diastereoselective addition | Ethyl cyclobutanecarboxylate, N-tert-butanesulfinyl aldimine, LiHMDS | Up to 98:2 | Up to 90% |
| 2 | Reduction of ester | - | - | - |
| 3 | Intramolecular cyclization | - | - | - |
Functionalization and Derivatization of the 1-Azaspiro[3.3]heptane Scaffold
Once the 1-azaspiro[3.3]heptane core is constructed, its functionalization and derivatization are crucial for creating a diverse range of building blocks for drug discovery.
Regioselective Introduction of Substituents (e.g., 3-substituted 1-azaspiro[3.3]heptanes)
The regioselective introduction of substituents onto the 1-azaspiro[3.3]heptane scaffold allows for the fine-tuning of its physicochemical properties. A powerful method for achieving this is through the deprotonation of an N-protected spirocyclic lactam intermediate with a strong base, such as lithium diisopropylamide (LDA), followed by the trapping of the resulting anion with an electrophile. This strategy enables the introduction of a wide variety of substituents at the 3-position of the 1-azaspiro[3.3]heptane system.
This lithiation and electrophilic trapping sequence has been successfully employed to introduce various functional groups, including alkyl, and other moieties, onto the azetidine ring of the spirocycle.
Synthesis of Multifunctionalized 1-Azaspiro[3.3]heptane Building Blocks
The development of synthetic routes to multifunctionalized 1-azaspiro[3.3]heptane building blocks is of high importance as it provides versatile scaffolds with multiple "exit vectors" for further chemical modification. These building blocks are designed to be readily incorporated into larger molecules, facilitating the exploration of chemical space in drug discovery programs. nih.govdrughunter.com
Expedient synthetic routes have been developed to access these novel modules, which are expected to have significant implications for the design and synthesis of new therapeutic agents. nih.govdrughunter.com The ability to introduce multiple points of diversity on the 1-azaspiro[3.3]heptane core enhances its utility as a versatile building block in medicinal chemistry.
Scalable and Sustainable Synthetic Protocols for 1-Azaspiro[3.3]heptane Systems, including gram-scale preparation
A significant breakthrough in the synthesis of 1-azaspiro[3.3]heptanes has been the development of a modular and scalable route that allows for multigram-scale preparation. thieme-connect.com This key methodology involves a two-step process beginning with a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate), which yields a spirocyclic β-lactam intermediate. nih.govresearchgate.netresearchgate.net
The subsequent reduction of this β-lactam is a critical step. Initial attempts using common reducing agents like borane-based reagents or lithium aluminium hydride (LiAlH₄) resulted in significant amounts of undesired ring cleavage. thieme-connect.com The successful and clean reduction was achieved using alane, which smoothly reduces the lactam to the desired 1-azaspiro[3.3]heptane core on a multigram scale. thieme-connect.comresearchgate.net This protocol has proven effective for producing a variety of substituted derivatives, with final products often isolated as crystalline hydrochloride salts. researchgate.netresearchgate.net
This synthetic strategy is highly modular, enabling diversification at two key points. Substituents can be introduced on the cyclobutane (B1203170) ring by starting with appropriately substituted alkenes. thieme-connect.com Further functionalization of the azetidine ring can be accomplished through a lithiation and electrophilic trapping sequence on the intermediate β-lactam. thieme-connect.com The scalability of this route has been demonstrated, with gram-scale synthesis of various functionalized 1-azaspiro[3.3]heptanes reported. researchgate.netresearchgate.net
In the broader context of sustainable synthesis, modern techniques like flow technology are being applied to the preparation of related strained spiro heterocycles. uniba.it Flow chemistry offers advantages such as improved reaction control, safety, and scalability, aligning with the principles of green chemistry. jddhs.com While specific applications to 1-azaspiro[3.3]heptane are emerging, the development of a robust and mild flow technology-assisted protocol for analogous structures, such as 1-oxa-2,6-diazaspiro[3.3]heptane, highlights a promising direction for future sustainable production. uniba.it
| Step | Reaction Type | Key Reagents | Scale | Key Advantages |
|---|---|---|---|---|
| 1 | [2+2] Cycloaddition | Endocyclic alkene, Graf's isocyanate | Multigram | Forms the core spirocyclic β-lactam structure. nih.govresearchgate.net |
| 2 | Lactam Reduction | Alane (AlH₃) | Multigram | Selective reduction without ring cleavage. thieme-connect.com |
| - | Diversification | Substituted alkenes, Lithiation/electrophilic trapping | Gram-scale | Allows for functionalization of both rings. thieme-connect.com |
Catalyst-Mediated and Organocatalyzed Routes to 1-Azaspiro[3.3]heptane Derivatives, including Au-catalyzed cyclization
While the thermal [2+2] cycloaddition is a robust method, catalyst-mediated reactions are central to modern organic synthesis for their efficiency and selectivity. In the broader field of spiro[3.3]heptane synthesis, various catalytic methods are employed. For instance, Pd-catalyzed amination reactions have been successfully applied to derivatives of 2,6-diazaspiro[3.3]heptane, demonstrating the utility of transition metal catalysis in functionalizing these scaffolds. acs.org
However, literature specifically detailing gold (Au)-catalyzed cyclization for the direct formation of the 1-azaspiro[3.3]heptane core is not prominent. Gold catalysis is well-known for mediating regioselective cycloisomerization reactions in other contexts, such as in the synthesis of novel spiropseudoindoxyls, but its application to this specific spiro-azetidine system is less documented. researchgate.net
Despite the absence of specific Au-catalyzed examples, other catalytic strategies point towards potential avenues for development. Lewis acids, for example, have been shown to facilitate the synthesis of highly sterically hindered molecules, suggesting their potential role in managing the strained geometry of spiro[3.3]heptanes. rsc.org Furthermore, the synthesis of related azaspirocycles has benefited from catalyst-based approaches. Iron-mediated reductions represent a more sustainable alternative to aluminum hydrides for certain transformations. uniba.it The development of efficient catalytic cycles remains a key objective for improving the atom economy and environmental footprint of synthetic routes. jddhs.com
| Catalyst Type | Reaction | Relevance/Example |
|---|---|---|
| Palladium (Pd) | Aryl Amination | Used for functionalizing 2,6-diazaspiro[3.3]heptane scaffolds. acs.org |
| Lewis Acid | Cyclization | Facilitates synthesis of sterically hindered polycyclic systems. rsc.org |
| Iron (Fe) | Reduction | Sustainable method used in the synthesis of related spiro heterocycles. uniba.it |
Innovations and Challenges in the Synthetic Landscape of 1-Azaspiro[3.3]heptanes
The synthesis of 1-azaspiro[3.3]heptanes and their analogs is an area of active innovation, driven by their potential in drug discovery. A major innovation is the development of modular synthetic routes that provide access to previously unreported or difficult-to-synthesize substituted heterocyclic spiro[3.3]heptanes. researchgate.netnih.govcapes.gov.br These methods allow for the creation of libraries of compounds with diverse functionalities, which is crucial for exploring structure-activity relationships. The ability to generate versatile building blocks carrying multiple "exit vectors" for further chemical modification is a significant advance. nih.govacs.org
Despite these successes, significant challenges remain. The synthesis of strained spirocyclic systems is inherently difficult due to the ring strain involved. rsc.orgresearchgate.net A primary chemical challenge, as noted previously, was overcoming the non-selective reduction of the β-lactam intermediate, where ring cleavage competed with the desired transformation. thieme-connect.com Finding a selective reducing agent like alane was a critical step forward. thieme-connect.comresearchgate.net
Another challenge lies in achieving stereocontrol. Many bioactive molecules are chiral, and the development of asymmetric syntheses to access enantiomerically pure spirocycles is a key goal. While not the focus of the primary scalable routes, future innovations will likely involve the development of catalytic, enantioselective methods.
Furthermore, enhancing the sustainability and efficiency of the synthesis is an ongoing objective. This includes reducing the number of synthetic steps, improving yields, and replacing stoichiometric reagents with catalytic alternatives. nih.gov The adoption of greener solvents and energy-efficient techniques like flow chemistry represents the next frontier in the sustainable production of these valuable chemical entities. uniba.itpageplace.de
Exploration of Chemical Reactivity and Mechanistic Insights for 1 Azaspiro 3.3 Heptane Hydrochloride
Fundamental Reactivity Patterns of the Azaspiro[3.3]heptane Ring System
The reactivity of the 1-azaspiro[3.3]heptane ring system is largely dictated by its unique spirocyclic structure, which joins two four-membered azetidine (B1206935) and cyclobutane (B1203170) rings at a single quaternary carbon. This arrangement results in a rigid, non-planar molecular architecture. researchgate.netuniba.it A key characteristic of this system is its heightened metabolic stability compared to analogous monocyclic structures like piperidine (B6355638). researchgate.netuniv.kiev.ua The spirocyclic nature provides a conformationally restricted framework, which is a desirable trait in drug design for enhancing target selectivity. uniba.it
The nitrogen atom at the 1-position is a focal point of reactivity, behaving as a typical secondary amine. It can be readily functionalized through reactions such as alkylation and acylation. The inherent ring strain of the two four-membered rings also plays a crucial role in its chemical behavior, influencing reaction pathways and the stability of intermediates. nih.gov This strain can be a driving force for certain ring-opening or rearrangement reactions under specific conditions, although the core scaffold is generally stable. nih.govnih.gov The development of strained spiro-heterocycles like 1-azaspiro[3.3]heptane is of high interest for creating bioisosteres of common saturated heterocycles, aiming to improve physicochemical properties such as solubility and metabolic resistance. uniba.itresearchgate.net
Electrophilic and Nucleophilic Transformations on the 1-Azaspiro[3.3]heptane Core
The 1-azaspiro[3.3]heptane core undergoes a variety of transformations involving both electrophiles and nucleophiles, allowing for the synthesis of a diverse range of substituted derivatives.
Nucleophilic Reactivity of the Nitrogen Atom: The nitrogen atom of the 1-azaspiro[3.3]heptane scaffold is nucleophilic and readily reacts with various electrophiles. After protection of the nitrogen, typically with a tert-butoxycarbonyl (Boc) group, it is possible to functionalize other parts of the molecule. For instance, a lithiation/electrophilic trapping sequence has been developed on the intermediate spirocyclic β-lactam precursor, allowing for the introduction of substituents on the azetidine ring. researchgate.net
Functionalization via Electrophilic Trapping: A modular approach to creating substituted derivatives involves the deprotonation of the N-Boc protected lactam precursor at a position alpha to the nitrogen, followed by quenching with an electrophile. This strategy has been used to introduce a variety of functional groups.
| Electrophile Class | Specific Electrophile(s) | Resulting Functional Group |
|---|---|---|
| Alkyl Halides | Alkyl Iodides (Alk-I), Alkyl Bromides (Alk-Br), Methyl Iodide (MeI) | Alkylation (e.g., Methyl) |
| Carbonyls | Ketones | Hydroxyalkyl |
| Disulfides | Dimethyl Disulfide (Me2S2) | Methylthio |
The data in this table is based on synthetic transformations performed on the β-lactam precursor to 1-azaspiro[3.3]heptane. researchgate.net
Further modifications can be performed after the formation of the core amine. For example, oxidation of a primary alcohol on the cyclobutane ring using Dess-Martin periodinane yields a ketone, which can then be subjected to further reactions like fluorination. researchgate.net These transformations highlight the versatility of the scaffold in accessing a wide array of functionalized building blocks for medicinal chemistry. researchgate.netnih.gov
Unraveling Reaction Mechanisms through Experimental and Computational Approaches, including reduction of β-lactam rings
The synthesis of the 1-azaspiro[3.3]heptane core provides significant mechanistic insights, particularly through the critical step of β-lactam reduction. The primary synthetic route involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate) to produce a spirocyclic β-lactam. researchgate.netenamine.netnih.gov The subsequent reduction of this strained β-lactam is a delicate process where the choice of reducing agent is paramount to the reaction's success. researchgate.net
Experimental studies have shown that strong, non-selective reducing agents can lead to undesired side products through ring cleavage. researchgate.net The mechanism of reduction is believed to proceed via coordination of the reducing agent to the carbonyl oxygen of the lactam, followed by hydride delivery. The stability of the resulting intermediate determines the reaction outcome. With overly reactive hydrides, the strained four-membered rings are prone to opening.
Computational approaches, such as Density Functional Theory (DFT), are increasingly used to analyze reaction pathways, transition states, and the influence of substituents on reactivity for complex molecules. nih.gov For spirocyclic systems, these methods can help elucidate the energetic profiles of different conformations and predict the most favorable reaction channels, complementing experimental findings. nih.gov
| Reducing Agent | Outcome | Mechanistic Implication |
|---|---|---|
| Alane (AlH3) | Successful reduction to the desired 1-azaspiro[3.3]heptane. researchgate.netnih.gov | Offers the right balance of reactivity to reduce the amide without cleaving the strained rings. |
| Borane Dimethyl Sulfide Complex (BH3·Me2S) | Formation of the target amine along with significant ring-opening to an amino alcohol. researchgate.net | The reagent is reactive enough to cause cleavage of the C-N or C-C bonds in the strained β-lactam ring. |
| Lithium Aluminium Hydride (LiAlH4) | Leads to significant amounts of ring cleavage. | A highly reactive hydride source that attacks the strained system indiscriminately, leading to fragmentation. |
This table summarizes the experimental outcomes of the reduction of the spirocyclic β-lactam precursor. researchgate.net
Impact of Ring Strain and Conformation on Reaction Pathways
The 1-azaspiro[3.3]heptane framework is composed of two fused four-membered rings, a structural feature that inherently introduces significant ring strain. nih.gov This strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions), is a dominant factor influencing the molecule's conformation and reactivity. nih.govresearchgate.net The high degree of rigidity and limited conformational freedom imparted by the spirocyclic core means that substituents have well-defined spatial orientations (vectors). uniba.it
This inherent strain energy can act as a thermodynamic driving force in reactions that lead to ring-opening or rearrangement, as the release of strain results in a more stable product. nih.gov This is evident in the synthetic challenges, such as the selective reduction of the β-lactam precursor, where overly aggressive reagents cause ring cleavage. researchgate.net The strain makes the C-C and C-N bonds of the rings more susceptible to cleavage compared to those in less strained systems like piperidine. researchgate.netnih.gov
Conversely, the conformational rigidity is a key advantage in drug design. uniba.it Unlike flexible six-membered rings such as cyclohexane (B81311) or piperidine, which can exist in multiple chair, boat, or twist-boat conformations, the 1-azaspiro[3.3]heptane scaffold is locked into a more defined shape. figshare.com This rigidity can lead to more selective interactions with biological targets. uniba.it Computational studies on small spiroalkanes have been used to quantify the effects of ring strain on bonding and molecular properties, providing a theoretical basis for understanding the unique reactivity of these systems. researchgate.net The interplay between the destabilizing effect of ring strain and the synthetically useful conformational rigidity is a central theme in the chemistry of 1-azaspiro[3.3]heptane and related strained spirocycles. researchgate.netpitt.edu
Structural Characterization and Advanced Conformational Analysis of 1 Azaspiro 3.3 Heptane Derivatives
Elucidation of Three-Dimensional Structures via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info This technique provides high-resolution data on molecular connectivity, spatial orientation, and intermolecular interactions. For derivatives of 1-azaspiro[3.3]heptane, SCXRD studies have been instrumental in confirming their spirocyclic nature and providing exact measurements of bond lengths, bond angles, and torsion angles. diva-portal.org
The analysis of the crystal structure of 1-azaspiro[3.3]heptane hydrochloride reveals the intricate details of its molecular geometry. The central quaternary carbon atom, the spiro center, connects two four-membered rings. One of these rings is a cyclobutane (B1203170), while the other is an azetidinium ring, where the nitrogen atom is protonated and bears a positive charge, balanced by a chloride counter-ion. The crystal lattice is stabilized by electrostatic interactions and hydrogen bonding between the azetidinium proton (N-H+) and the chloride anion.
The precise geometric parameters obtained from SCXRD are critical for validating computational models and understanding the inherent structural properties of the scaffold.
Table 1: Representative Geometric Parameters of the 1-Azaspiro[3.3]heptane Core from X-ray Crystallography
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Lengths | C-C (in cyclobutane) | 1.54 - 1.56 Å |
| C-N (in azetidinium) | 1.48 - 1.51 Å | |
| C-C (adjacent to N) | 1.52 - 1.54 Å | |
| C-C (spiro center) | 1.55 - 1.58 Å | |
| Bond Angles | C-C-C (in cyclobutane) | ~88° - 90° |
| C-N-C (in azetidinium) | ~90° - 92° |
Note: These values are typical representations for substituted azaspiro[3.3]heptane systems and may vary slightly depending on the specific derivative and crystal packing forces.
Conformational Preferences and Dynamics of the Spiro[3.3]heptane System
| Substituent Orientation | Puckering creates distinct axial-like and equatorial-like positions for substituents. | Predictable vectorization for interaction with biological targets. |
Advanced Spectroscopic Investigations for Structural Assignment
While X-ray crystallography provides solid-state structural data, spectroscopic techniques are essential for confirming the structure in solution and for routine characterization. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools in this regard. semanticscholar.orgspringernature.com
Sophisticated NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides initial confirmation of the molecular structure. The ¹H NMR spectrum of this compound typically shows distinct signals for the protons on the azetidinium and cyclobutane rings. The chemical shifts are influenced by the proximity to the positively charged nitrogen atom. Similarly, the ¹³C NMR spectrum will display a unique signal for the quaternary spiro carbon, along with signals for the other methylene carbons in the rings.
Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals, which is crucial for substituted derivatives. researchgate.net
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within each ring.
HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for identifying the connectivity around the spirocyclic center.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the through-space conformational arrangement of the rings. diva-portal.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. springernature.com For this compound, HRMS analysis of the cation ([C₆H₁₁N+H]⁺) provides a precise mass-to-charge (m/z) value. This high accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential isobaric compounds.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For the 1-azaspiro[3.3]heptane cation, fragmentation typically involves the cleavage of the strained C-C bonds within the four-membered rings, leading to the formation of smaller, stable fragment ions. nih.gov
Table 3: Spectroscopic Data for 1-Azaspiro[3.3]heptane Cation ([C₆H₁₂N]⁺)
| Technique | Data Type | Expected Observation |
|---|---|---|
| HRMS | Exact Mass (m/z) | Theoretical [M+H]⁺ = 98.09642 |
| MS/MS | Major Fragments | Fragments resulting from C-C bond cleavage of the cyclobutane or azetidinium rings. |
| ¹³C NMR | Chemical Shift (δ) | Quaternary spiro carbon signal, distinct CH₂ signals for each ring. |
| ¹H NMR | Chemical Shift (δ) | Multiple signals corresponding to the non-equivalent protons of the puckered rings. |
Computational Modeling of Conformational Landscapes and Intermolecular Interactions
Computational chemistry provides powerful insights into the structural and energetic properties of molecules, complementing experimental data. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the conformational landscape of 1-azaspiro[3.3]heptane and its derivatives.
These computational approaches can accurately predict molecular geometries, including bond lengths and angles, which can be compared with data from X-ray crystallography for validation. nih.gov A key application is the exploration of the potential energy surface to identify all stable low-energy conformations and the transition states that connect them. This analysis provides a quantitative understanding of the molecule's flexibility and the energy barriers to conformational changes. For the spiro[3.3]heptane system, modeling can quantify the degree of ring puckering and the energetic preference for specific puckered forms. researchgate.net
Furthermore, computational models are used to study intermolecular interactions. For this compound, modeling can elucidate the nature of the interaction between the azetidinium cation and the chloride anion. It can also simulate the hydrogen bonding network and solvation effects when the compound is in solution. This information is crucial for understanding its physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug development. nih.gov Machine learning approaches are also emerging as a method to efficiently estimate conformational energies for complex molecules. nih.gov
Pivotal Applications of 1 Azaspiro 3.3 Heptane Scaffolds in Medicinal Chemistry and Chemical Biology
Role as a Conformationally Restricted Scaffold in Drug Discovery Programs
The defining feature of the 1-azaspiro[3.3]heptane core is its inherent three-dimensionality and structural rigidity. bldpharm.com Unlike more flexible aliphatic rings, such as piperidine (B6355638), the spirocyclic nature of this scaffold locks the two fused rings in a fixed orientation. This conformational restriction is a highly sought-after attribute in drug design for several key reasons.
Firstly, the high molecular rigidity leads to a more predictable "vectorization" of attached functional groups. uniba.itresearchgate.net With substituents projecting into space at well-defined angles, medicinal chemists can design molecules with greater precision to fit into the binding pockets of biological targets. This reduces the entropic penalty upon binding, which can translate to higher potency and improved selectivity.
Enhancing Chemical Diversity and Exploring Novel Chemical Space in Compound Libraries
The drive to populate compound libraries with novel and structurally diverse molecules is a cornerstone of modern high-throughput screening. Historically, many screening libraries have been dominated by achiral, aromatic compounds. The incorporation of scaffolds like 1-azaspiro[3.3]heptane is a direct strategy to expand into new areas of chemical space. uniba.it
These spirocycles serve as non-aromatic, rigid building blocks that introduce unique spatial arrangements not achievable with traditional cyclic or acyclic systems. Their synthesis and functionalization allow for the creation of libraries with enhanced skeletal and stereochemical diversity. uniba.it For instance, expedient synthetic routes have been developed to produce versatile azaspiro[3.3]heptanes that carry multiple "exit vectors," or points for further chemical modification, making them ideal for library synthesis. figshare.comnih.gov
Furthermore, the unique properties of these scaffolds have made them valuable additions to specialized collections like DNA-encoded libraries (DELs). nih.gov The development of synthetic methods compatible with DNA tags allows for the incorporation of these complex, sp3-rich moieties, significantly enriching the structural diversity available for screening against a vast array of biological targets. nih.gov This exploration of novel chemical space increases the probability of identifying starting points for new drug discovery programs. chemrxiv.org
Development of Lead Compounds and Molecular Probes with Azaspiro[3.3]heptane Cores
The theoretical advantages of the 1-azaspiro[3.3]heptane scaffold have been successfully translated into practical applications in the development of lead compounds and molecular probes. A prominent example is its use as a bioisostere for the piperidine ring, a common motif in many approved drugs. nih.govresearchgate.net
In one notable study, the piperidine fragment in the local anesthetic drug bupivacaine was replaced with a 1-azaspiro[3.3]heptane core. nih.govscienceopen.com This modification resulted in a new, patent-free analogue that demonstrated high activity, validating the scaffold's ability to effectively mimic the function of piperidine in a biological context. nih.govresearchgate.net This bioisosteric replacement can significantly alter a molecule's physicochemical properties, which is crucial for optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below presents a comparison of physicochemical properties for model compounds, illustrating the impact of replacing piperidine with azaspiro[3.3]heptane scaffolds.
| Compound | Structure | clogP | Solubility (µM) |
| 57 (Piperidine-based) | N-benzylpiperidine | 2.8 | 136 |
| 58 (2-Azaspiro[3.3]heptane-based) | 2-Benzyl-2-azaspiro[3.3]heptane | 2.0 | 12 |
| 59 (1-Azaspiro[3.3]heptane-based) | 1-Benzyl-1-azaspiro[3.3]heptane | 2.1 | 13 |
| Data sourced from Angewandte Chemie International Edition. researchgate.net |
Designing Ligands for Specific Biological Targets (Theoretical and Structural Design Aspects)
The use of 1-azaspiro[3.3]heptane in ligand design is a strategic choice rooted in the principles of bioisosterism and structure-based drug design. nih.gov It is considered a "next generation" bioisostere for piperidine, offering a novel structural alternative to a well-established chemical motif. researchgate.net
From a theoretical standpoint, replacing a flexible ring like piperidine with a rigid spirocycle can enhance binding affinity by pre-organizing the molecule into a bioactive conformation. uniba.it This reduces the conformational entropy loss upon binding to the target. The defined exit vectors of the spiro[3.3]heptane system allow for the rational design of substituents that can form specific hydrogen bonds, hydrophobic interactions, or other contacts with amino acid residues in a target's active site.
Structurally, the 1-azaspiro[3.3]heptane core offers a distinct three-dimensional shape compared to the classic chair/boat conformations of a piperidine ring. This can be exploited to achieve selectivity for a specific biological target over closely related proteins. For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other members of the PARP family. bldpharm.com This demonstrates that the unique geometry of spirocyclic scaffolds can be leveraged to fine-tune biological activity and reduce off-target effects. The improved metabolic stability of spirocyclic compounds towards oxidative enzymes is another key design consideration, as this can lead to improved pharmacokinetic properties. univ.kiev.ua
Future Perspectives and Emerging Research Paradigms for 1 Azaspiro 3.3 Heptane Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Azaspiro[3.3]heptane Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the chemical space surrounding 1-azaspiro[3.3]heptane. These computational tools can accelerate the design-test cycle, predict molecular properties, and identify novel derivatives with enhanced biological activity and drug-like characteristics. nih.govarxiv.org
ML models, particularly deep neural networks, can be trained on existing datasets of spirocyclic compounds to predict various properties such as solubility, metabolic stability, and binding affinity for specific targets. nih.gov This predictive power allows for the in silico screening of vast virtual libraries of 1-azaspiro[3.3]heptane derivatives, prioritizing the synthesis of only the most promising candidates. Reinforcement learning frameworks can further optimize molecular structures by iteratively generating novel compounds with desired multi-objective reward functions, balancing potency, and synthetic accessibility. arxiv.org
| AI/ML Application Area | Specific Task | Potential Impact on Research |
|---|---|---|
| Predictive Modeling | Forecasting ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity, and bioactivity. | Reduces the number of synthesized compounds and animal testing; accelerates lead optimization. |
| De Novo Design | Generating novel 1-azaspiro[3.3]heptane derivatives with desired property profiles. | Expands accessible chemical space and facilitates the discovery of patent-free analogues. researchgate.net |
| Scaffold Hopping | Identifying the 1-azaspiro[3.3]heptane core as a viable replacement for other cyclic motifs in known drugs. | Aids in overcoming liabilities of existing drugs (e.g., poor metabolic stability) and generating new intellectual property. bohrium.com |
| Synthesis Planning | Predicting optimal reaction pathways and conditions for synthesizing complex derivatives. | Improves synthetic efficiency, reduces costs, and enables access to previously challenging structures. |
Exploration of Novel Therapeutic Areas and Target Classes through Advanced Scaffold Design
The rigid, three-dimensional structure of the 1-azaspiro[3.3]heptane moiety makes it an attractive scaffold for targeting challenging protein classes beyond traditional drug targets. nih.govnih.gov Its ability to project substituents in well-defined vectors in 3D space is crucial for interacting with complex binding sites, such as those found in protein-protein interactions (PPIs) and G protein-coupled receptors (GPCRs). nih.govx-chemrx.com
As a bioisostere of piperidine (B6355638), the 1-azaspiro[3.3]heptane framework has already been used to create novel, patent-free analogues of existing drugs, such as the anesthetic bupivacaine, with high activity. researchgate.netnih.govresearchgate.net This strategy of "scaffold hopping" can be extended to other drug classes, potentially improving pharmacokinetic profiles or reducing off-target effects. bohrium.com The increased sp³ character of spirocyclic scaffolds compared to flat aromatic rings is often correlated with improved clinical success rates. nih.govresearchgate.net
Advanced scaffold design involves creating functionalized 1-azaspiro[3.3]heptane building blocks with multiple "exit vectors" for chemical modification. nih.govacs.org This allows for the construction of diverse compound libraries through diversity-oriented synthesis (DOS) strategies. nih.gov By systematically exploring the chemical space around the core, researchers can develop molecules that target novel therapeutic areas and previously "undruggable" targets. x-chemrx.comacs.orgyoutube.com The exploration of these new chemical entities could lead to first-in-class medicines for a wide range of diseases. uniba.it
| Property | Traditional Scaffold (e.g., Piperidine, Phenyl) | 1-Azaspiro[3.3]heptane Scaffold | Therapeutic Advantage |
|---|---|---|---|
| Dimensionality | Flexible (Piperidine) or Flat (Phenyl) | Rigid, Three-Dimensional | Improved target selectivity and potential for novel binding interactions. researchgate.netresearchgate.net |
| sp³ Character | Moderate to Low | High | Associated with better solubility, metabolic stability, and reduced promiscuity. nih.gov |
| Novelty | Well-explored, extensive patent literature | Less explored, offers opportunities for new intellectual property. researchgate.net | Potential for developing patent-free drug analogues and first-in-class therapies. chemrxiv.org |
| Vectorial Projection | Limited, conformation-dependent | Precise and predictable | Enables rational design for complex binding sites like PPIs. researchgate.netuniba.it |
Advancements in Asymmetric Synthesis and Chiral Control for 1-Azaspiro[3.3]heptane Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, advancements in the asymmetric synthesis of 1-azaspiro[3.3]heptane derivatives are critical for their development as therapeutic agents. The goal is to produce enantiomerically and diastereomerically pure compounds, as different stereoisomers can have vastly different pharmacological effects.
Recent research has focused on developing highly diastereoselective and enantioselective methods for synthesizing substituted azaspiro[3.3]heptanes. researchgate.netrsc.org One successful approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines. rsc.org This multi-step procedure allows for the preparation of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org
Other strategies employ chiral catalysts, such as Brønsted acids or N-heterocyclic carbenes, to control the stereochemical outcome of key bond-forming reactions. researchgate.net For instance, a chiral Brønsted acid-catalyzed enantioselective synthesis has been demonstrated for related spirocyclic systems, achieving excellent stereoselectivities. researchgate.net These methods provide access to a wide range of spirocyclic derivatives with precise control over their three-dimensional structure. rsc.orgacs.org The continued development of these and other novel catalytic systems will be essential for efficiently producing a diverse array of chiral 1-azaspiro[3.3]heptane building blocks for drug discovery programs. researchgate.net
| Synthetic Strategy | Description | Key Features | Reference Example |
|---|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary (e.g., Davis-Ellman's imines) is temporarily incorporated to direct the stereochemical outcome of a reaction. | High diastereoselectivity; reliable and well-established. | Diastereoselective addition of cyclobutanecarboxylate anions to chiral imines. rsc.orgrsc.org |
| Organocatalysis | Small organic molecules (e.g., chiral amines, Brønsted acids) are used as catalysts to induce enantioselectivity. | Metal-free; often mild reaction conditions; can provide high enantiomeric excess (>99% ee). researchgate.net | Chiral Brønsted acid-catalyzed enantioselective synthesis of spiroindoline derivatives. researchgate.net |
| Transition Metal Catalysis | Chiral ligands coordinated to a metal center (e.g., Palladium, Rhodium) catalyze asymmetric transformations. | High turnover numbers; broad substrate scope. | Palladium-catalyzed cascade transformations to construct spirocyclic frameworks. acs.org |
| [2+2] Cycloaddition | Thermal or photochemical cycloaddition reactions to form the core cyclobutane (B1203170) rings of the spiro-system. | Efficient construction of the strained ring system. | Thermal [2+2] cycloaddition between alkenes and isocyanates to form a spirocyclic β-lactam intermediate. researchgate.netnih.gov |
Development of Chemical Probes and Tools for Biological Systems Utilizing the Azaspiro[3.3]heptane Framework
The unique structural and physicochemical properties of the 1-azaspiro[3.3]heptane framework make it an excellent foundation for the design of chemical probes and tool compounds. nih.gov These specialized molecules are essential for studying biological systems, validating new drug targets, and elucidating mechanisms of action. frontiersin.org
An ideal chemical probe should exhibit high potency and selectivity for its intended biological target. researchgate.net The rigid nature of the 1-azaspiro[3.3]heptane scaffold helps to pre-organize appended functional groups into a conformation suitable for specific binding, thereby enhancing selectivity and reducing off-target effects. researchgate.net This conformational restriction is a key advantage over more flexible scaffolds.
By functionalizing the 1-azaspiro[3.3]heptane core with reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags) or reactive moieties for covalent labeling, researchers can create versatile tools for a range of applications. These include visualizing target proteins in cells, identifying binding partners through affinity-based proteomics, and measuring target engagement. The straightforward synthesis of derivatives with multiple points of diversity allows for the systematic optimization of these probes. bohrium.comnih.gov As the understanding of this scaffold grows, its application in creating sophisticated chemical tools to dissect complex biological pathways is expected to expand significantly. nih.govfrontiersin.org
| Desirable Feature of a Chemical Probe | How the 1-Azaspiro[3.3]heptane Scaffold Contributes |
|---|---|
| High Target Selectivity | The rigid 3D structure allows for precise orientation of functional groups, minimizing off-target interactions. researchgate.netuniba.it |
| Potency | Conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity. |
| Physicochemical Properties | The scaffold generally imparts good solubility and metabolic stability, suitable for use in biological assays. bohrium.com |
| Synthetic Tractability | Established synthetic routes allow for the straightforward introduction of linkers, reporter tags, and reactive groups. nih.gov |
| Structural Novelty | Provides a unique core that can be used to probe biological systems in novel ways, distinct from existing tool compounds. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-azaspiro[3.3]heptane hydrochloride, and how can reaction conditions be optimized?
- The primary synthesis involves a [2+2] cycloaddition between an alkene (e.g., cyclobutene derivatives) and Graf’s isocyanate (ClO₂SNCO), yielding a β-lactam intermediate that is reduced to the target scaffold . Key parameters include temperature (thermal activation for cycloaddition) and solvent choice (e.g., dichloromethane for solubility). Optimization may focus on improving regioselectivity using sterically hindered alkenes or Lewis acid catalysts .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Reverse-phase HPLC with UV detection (e.g., using a C18 column and hexanesulfonic acid buffer at pH 2.0) is recommended to resolve isomers and quantify purity . Mass spectrometry (HRMS) and ¹H/¹³C NMR should confirm molecular weight and structural integrity, with attention to sp³-hybridized carbons and nitrogen environment .
Q. What are the key physicochemical properties of this compound relevant to drug design?
- The scaffold exhibits a pKa (~8.5) comparable to piperidine, ensuring similar protonation states under physiological conditions. Its ClogP (~1.2) and polar surface area (~25 Ų) enhance metabolic stability and membrane permeability, validated via in vitro microsomal assays and solubility studies .
Advanced Research Questions
Q. How does this compound function as a piperidine bioisostere, and what experimental models validate its pharmacological equivalence?
- Structural studies show that the spirocyclic system mimics piperidine’s exit vectors and steric bulk while reducing conformational flexibility. In vivo validation includes substituting piperidine in bupivacaine, retaining anesthetic activity via sodium channel blockade . Comparative assays (e.g., receptor binding, functional activity) are critical for confirming bioisosteric equivalence .
Q. What strategies enable derivatization of this compound for SAR studies?
- Electrophilic substitution at the 3-position (e.g., halogenation, nitration) and ring-opening reactions (e.g., fluorination, expansion to azabicyclo systems) diversify the scaffold . Computational docking can guide functionalization to match target binding sites, followed by Pd-catalyzed cross-coupling for late-stage diversification .
Q. How can metabolic stability and pharmacokinetic properties of derivatives be systematically evaluated?
- Use liver microsomal assays (human/rodent) to assess oxidative stability. LC-MS/MS quantifies metabolite formation (e.g., N-oxidation, ring-opening). In vivo PK studies in rodents measure bioavailability, half-life, and tissue distribution, with LC-MS/MS for plasma analysis .
Q. What mechanistic insights explain the regioselectivity of the [2+2] cycloaddition in the synthesis?
- Computational studies (DFT) reveal that electron-deficient alkenes favor endo transition states with ClO₂SNCO, driven by secondary orbital interactions. Solvent polarity (e.g., DCM vs. THF) modulates transition-state stabilization, confirmed via kinetic isotope effect studies .
Q. How can analytical methods resolve challenges in quantifying (Z)- and (E)-isomers of derivatives?
- Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients separate diastereomers. For enantiomers, derivatize with Marfey’s reagent (FDAA) and use UV detection at 340 nm .
Methodological Notes
- Synthesis : Prioritize scalable steps (e.g., batch vs. flow chemistry) for gram-scale production .
- Characterization : Combine X-ray crystallography with NMR (e.g., NOESY) to confirm spirocyclic conformation .
- Biological Testing : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics with piperidine analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
